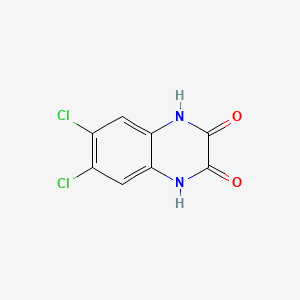

6,7-Dichloroquinoxaline-2,3(1H,4H)-dione

Description

Properties

IUPAC Name |

6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2O2/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5/h1-2H,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBSIKMUAFYZAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274337 | |

| Record name | DCQX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25983-13-5 | |

| Record name | DCQX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dichloroquinoxaline-2,3(1H,4H)-dione is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. As a derivative of the quinoxaline-2,3-dione scaffold, it is recognized for its activity as a selective competitive antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[1] This mechanism of action makes it a valuable tool for studying glutamatergic neurotransmission and a potential lead compound for the development of therapeutics targeting a range of neurological disorders.

This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound. Due to the limited availability of specific experimental data in publicly accessible literature, this document combines reported values with detailed, generalized experimental protocols for the determination of key properties.

Physicochemical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that some of these values are predicted and should be confirmed through experimental validation.

| Property | Value | Source |

| Molecular Formula | C₈H₄Cl₂N₂O₂ | N/A |

| Molecular Weight | 231.04 g/mol | N/A |

| Melting Point | >300 °C | N/A |

| pKa (Predicted) | 8.45 ± 0.20 | N/A |

| logP (Predicted) | 1.5 - 4.5 (for quinoxaline di-N-oxides) | [2] |

| Solubility | Poorly soluble in water; likely soluble in polar organic solvents. | N/A |

Note: The predicted logP range is for a series of quinoxaline di-N-oxides and may not be directly applicable to this compound. Experimental determination is highly recommended.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining accurate physicochemical data, which is fundamental for drug development processes including formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

Synthesis of this compound

A general and established method for the synthesis of quinoxaline-2,3-dione derivatives involves the condensation of a substituted o-phenylenediamine with an α-dicarbonyl compound.[3]

Reaction Scheme:

Caption: Synthesis of this compound.

Procedure:

-

To a solution of 4,5-dichloro-1,2-phenylenediamine in glacial acetic acid, add an equimolar amount of oxalic acid.

-

Heat the reaction mixture at reflux for 4-5 hours.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities.

-

Dry the product under vacuum to obtain this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Workflow:

Caption: Workflow for Solubility Determination.

Procedure:

-

Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and separate the solid and liquid phases, for instance by centrifugation followed by filtration through a 0.22 µm filter.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Determination of pKa (Potentiometric Titration in a Co-solvent System)

For compounds with poor aqueous solubility, pKa determination often requires the use of a co-solvent system to increase solubility. The apparent pKa is then extrapolated to aqueous conditions.

Procedure:

-

Prepare a stock solution of this compound in a suitable organic co-solvent (e.g., methanol, DMSO).

-

Prepare a series of solutions with varying ratios of the organic co-solvent and water, each containing a known concentration of the compound.

-

Titrate each solution with a standardized acid or base, monitoring the pH with a calibrated pH meter.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

Determine the apparent pKa (pKa') at the half-equivalence point for each co-solvent ratio.

-

Plot the pKa' values against the mole fraction of the organic co-solvent and extrapolate to a mole fraction of zero to obtain the aqueous pKa.

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its pharmacokinetic properties.

Workflow:

Caption: Workflow for LogP Determination.

Procedure:

-

Prepare mutually saturated n-octanol and an appropriate aqueous buffer (e.g., phosphate buffer at pH 7.4).

-

Dissolve a known amount of this compound in either the n-octanol or the aqueous phase.

-

Combine the two phases in a sealed container and agitate for a sufficient time to allow for partitioning equilibrium to be reached (typically 24 hours).

-

After equilibration, separate the two phases by centrifugation.

-

Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Biological Context: NMDA Receptor Antagonism

This compound acts as a competitive antagonist at the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor.[1] The NMDA receptor is a ligand-gated ion channel that plays a crucial role in excitatory synaptic transmission and plasticity.[4][5] Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[6]

By binding to the glycine site, this compound prevents the binding of the endogenous co-agonist, thereby inhibiting the opening of the ion channel and the subsequent influx of Ca²⁺ and Na⁺ ions.[7] This leads to a reduction in neuronal excitability.

Signaling Pathway:

Caption: Antagonism of the NMDA Receptor by this compound.

Conclusion

This compound is a compound of significant interest due to its selective antagonism of the NMDA receptor glycine site. While some of its fundamental physicochemical properties have been reported, a comprehensive experimental characterization of its solubility, pKa, and logP is essential for its advancement as a research tool and potential therapeutic agent. The experimental protocols outlined in this guide provide a framework for obtaining this critical data. Further investigation into the structure-activity relationships of this and related compounds will undoubtedly contribute to the development of novel modulators of glutamatergic neurotransmission.

References

- 1. 6,7-Dichloroquinoxaline-2,3-dione is a competitive antagonist specific to strychnine-insensitive [3H]glycine binding sites on the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on Log Po/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. e-kutuphane.teb.org.tr [e-kutuphane.teb.org.tr]

- 4. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. NMDA receptor - Wikipedia [en.wikipedia.org]

- 7. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Mechanism of Action of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione on NMDA Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 6,7-dichloroquinoxaline-2,3(1H,4H)-dione (DCQX) on N-methyl-D-aspartate (NMDA) receptors. DCQX is a potent and selective antagonist at the strychnine-insensitive glycine binding site of the NMDA receptor complex, making it a valuable tool in neuroscience research.

Core Mechanism of Action

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a crucial role in excitatory synaptic transmission and plasticity in the central nervous system. For the NMDA receptor to be activated, it requires the binding of both the neurotransmitter glutamate and a co-agonist, typically glycine or D-serine. This compound (DCQX) exerts its primary effect on NMDA receptors by acting as a competitive antagonist at the glycine co-agonist binding site, which is located on the GluN1 subunit of the receptor complex.[1]

DCQX's mechanism of action is characterized by its high affinity and selectivity for this strychnine-insensitive glycine site.[2] By competitively inhibiting the binding of glycine, DCQX prevents the conformational change required for the channel to open, even in the presence of glutamate.[1] This effectively blocks the influx of Ca2+ and Na+ ions through the NMDA receptor channel, thereby inhibiting downstream signaling cascades associated with NMDA receptor activation. The antagonism by DCQX can be surmounted by increasing the concentration of glycine, a hallmark of competitive inhibition.[3]

While being a potent NMDA receptor antagonist, DCQX displays significantly lower affinity for AMPA and kainate receptors, making it a selective tool for isolating and studying NMDA receptor function, specifically the role of the glycine co-agonist site.[2]

Quantitative Data

The following tables summarize the quantitative data for the binding affinity and inhibitory concentration of DCQX and related compounds at various glutamate receptors.

Table 1: Binding Affinity and Inhibitory Concentration of DCQX at Glutamate Receptors

| Receptor Subtype | Ligand/Assay | Value | Species | Reference |

| NMDA Receptor (Glycine Site) | [3H]glycine displacement (IC50) | 0.57 µM | Guinea Pig | [3] |

| NMDA Receptor | NMDA-induced currents (IC50) | Not specified, but potent | Rat | [1] |

| AMPA Receptor | [3H]AMPA displacement (IC50) | > 100 µM | Rat | [4] |

| Kainate Receptor | [3H]kainate displacement (IC50) | > 100 µM | Rat | [4] |

Table 2: Comparative IC50 Values of Quinoxalinedione Derivatives at Glutamate Receptors

| Compound | AMPA Receptor (IC50) | Kainate Receptor (IC50) | NMDA Receptor (Glycine Site, IC50) |

| DCQX | > 100 µM | > 100 µM | 0.57 µM |

| CNQX | 0.3 µM | 1.5 µM | 5.7 µM |

| DNQX | 0.15 µM | 4.0 µM | 25 µM |

Experimental Protocols

Radioligand Binding Assay: Competitive Inhibition of [3H]glycine Binding

This protocol details the methodology for a competitive radioligand binding assay to determine the affinity of DCQX for the strychnine-insensitive glycine binding site on NMDA receptors in rat brain synaptic membranes.

a. Preparation of Synaptic Membranes:

-

Homogenize rat cerebral cortices in ice-cold 0.32 M sucrose solution.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.

-

Resuspend the pellet in ice-cold distilled water and subject it to osmotic shock for 30 minutes.

-

Centrifuge the lysate at 8,000 x g for 20 minutes at 4°C.

-

Collect the supernatant and centrifuge at 48,000 x g for 20 minutes at 4°C to pellet the synaptic membranes.

-

Wash the membrane pellet by resuspension in 50 mM Tris-HCl buffer (pH 7.4) and centrifugation at 48,000 x g for 20 minutes at 4°C. Repeat this wash step twice.

-

Resuspend the final pellet in a known volume of 50 mM Tris-HCl buffer (pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).

b. Binding Assay:

-

In a final volume of 500 µL of 50 mM Tris-HCl buffer (pH 7.4), add the following components in order:

-

100 µL of synaptic membrane preparation (approximately 100-200 µg of protein).

-

50 µL of various concentrations of DCQX (or vehicle for total binding).

-

50 µL of 10 µM glycine for non-specific binding determination.

-

50 µL of [3H]glycine (final concentration of 10-20 nM).

-

-

Incubate the mixture at 4°C for 30 minutes.

-

Terminate the incubation by rapid filtration through Whatman GF/B glass fiber filters under vacuum.

-

Wash the filters three times with 5 mL of ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of DCQX by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol describes the use of whole-cell patch-clamp electrophysiology to characterize the antagonistic effect of DCQX on NMDA receptor-mediated currents in cultured hippocampal neurons.

a. Cell Preparation:

-

Culture primary hippocampal neurons from embryonic day 18 rat pups on poly-L-lysine-coated glass coverslips.

-

Maintain the cultures in a suitable medium (e.g., Neurobasal medium supplemented with B27 and glutamine) for 10-14 days before recording.

b. Electrophysiological Recording:

-

Transfer a coverslip with cultured neurons to a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, and 0.001 tetrodotoxin to block voltage-gated sodium channels. The pH should be adjusted to 7.4.

-

Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP. The pH should be adjusted to 7.2.

-

Establish a whole-cell patch-clamp configuration on a visually identified pyramidal neuron.

-

Clamp the membrane potential at -60 mV.

-

Apply NMDA (100 µM) and glycine (10 µM) to the neuron using a rapid application system to evoke an inward current.

-

After obtaining a stable baseline response, co-apply various concentrations of DCQX with NMDA and glycine to determine its inhibitory effect on the NMDA receptor-mediated current.

-

To confirm competitive antagonism, perform a Schild analysis by measuring the concentration-response curves for glycine in the absence and presence of a fixed concentration of DCQX. A parallel rightward shift of the glycine concentration-response curve with no change in the maximum response is indicative of competitive antagonism.

Mandatory Visualizations

Caption: NMDA Receptor Signaling and DCQX Antagonism.

Caption: Workflow for a Competitive Binding Assay.

References

- 1. Abolition of the NMDA-mediated responses by a specific glycine antagonist, 6,7-dichloroquinoxaline-2,3-dione (DCQX) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6,7-Dichloroquinoxaline-2,3-dione is a competitive antagonist specific to strychnine-insensitive [3H]glycine binding sites on the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction of 6-cyano-7-nitroquinoxaline-2,3-dione with the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Analysis of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral analysis of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione, a selective competitive antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. Due to the limited availability of experimental spectral data in publicly accessible literature, this guide combines established analytical methodologies with predicted spectral data to offer a detailed characterization of the compound. The information herein is intended to support researchers in the fields of medicinal chemistry, pharmacology, and drug development in their efforts to identify and characterize this and related compounds.

Introduction

This compound is a heterocyclic compound of significant interest in neuroscience research. Its primary recognized biological activity is the selective competitive antagonism of the glycine co-agonist site on the NMDA receptor. This mechanism of action makes it a valuable tool for studying the physiological and pathological roles of the NMDA receptor, which is critically involved in synaptic plasticity, learning, and memory, and implicated in various neurological disorders.

Accurate spectral characterization is fundamental to confirm the identity, purity, and structure of synthesized this compound. This guide outlines the predicted spectroscopic data and provides detailed experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These values are generated using computational models and by extrapolation from structurally related compounds. It is crucial to note that these are predicted values and should be confirmed by experimental data.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity |

| H-5 | ~7.8 | s |

| H-8 | ~7.8 | s |

| NH (amide) | ~11.0 - 12.0 | br s |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). s = singlet, br s = broad singlet.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ |

| C-2, C-3 | ~154 |

| C-4a, C-8a | ~130 |

| C-6, C-7 | ~128 |

| C-5, C-8 | ~118 |

Table 3: Predicted FTIR Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amide) | 3200 - 3400 | Strong, broad |

| C=O Stretch (amide) | 1680 - 1720 | Strong, sharp |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to strong |

| C-Cl Stretch | 700 - 850 | Strong |

| C-N Stretch | 1200 - 1350 | Medium |

Table 4: Predicted Mass Spectrometry Data

| Ionization Mode | Predicted m/z | Notes |

| Electrospray (ESI+) | 230.96 [M+H]⁺ | |

| Electron Impact (EI) | 230 [M]⁺• | The molecular ion peak should exhibit a characteristic isotopic pattern for two chlorine atoms. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering 0 to 14 ppm.

-

Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width covering 0 to 180 ppm.

-

Reference the spectrum to the DMSO solvent peak at 39.52 ppm.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The spectral range should be from 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source for soft ionization or an electron impact (EI) source for fragmentation analysis.

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in the positive or negative ion mode.

-

For high-resolution mass spectrometry (HRMS), use a Time-of-Flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern.

-

Synthesis and Signaling Pathway

Synthetic Workflow

The synthesis of this compound typically proceeds via a condensation reaction between 4,5-dichloro-1,2-phenylenediamine and oxalic acid.

Signaling Pathway: NMDA Receptor Antagonism

This compound acts as a competitive antagonist at the glycine binding site of the NMDA receptor. This prevents the co-agonist glycine from binding, which is a prerequisite for the channel to open in response to the neurotransmitter glutamate.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. While the presented spectral data is largely predictive, it is based on sound chemical principles and data from closely related structures, offering a reliable starting point for researchers. The detailed experimental protocols provide a clear roadmap for the synthesis and comprehensive spectroscopic characterization of this important pharmacological tool.

Spectroscopic Insights into Quinoxaline-2,3-dione Derivatives: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for quinoxaline-2,3-dione and its derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its diverse pharmacological activities, including neuroprotective, anticonvulsant, anticancer, and antimicrobial effects. A thorough understanding of their structural characterization by NMR is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

¹H and ¹³C NMR Data of Quinoxaline-2,3-dione and its Derivatives

The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. Substituents on the quinoxaline-2,3-dione scaffold cause predictable shifts in the NMR signals, providing valuable information about the substitution pattern and electronic distribution within the molecule. The following tables summarize the reported ¹H and ¹³C NMR data for quinoxaline-2,3-dione and several of its derivatives, recorded in dimethyl sulfoxide-d₆ (DMSO-d₆).

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Quinoxaline-2,3-dione Derivatives in DMSO-d₆

| Compound | H-5 | H-6 | H-7 | H-8 | Other Protons | Reference |

| Quinoxaline-2,3-dione | 7.11 (d) | 7.08 (d) | 7.08 (d) | 7.11 (d) | 11.92 (s, 2H, NH) | [1] |

| 6-Chloro-quinoxaline-2,3-dione | 6.91 (d) | - | 7.32 (d) | 7.86 (s) | 9.43 (s, 2H, NH) | [2] |

| 6-Methyl-quinoxaline-2,3-dione | 6.78 (d) | - | 7.51 (d) | 7.22 (s) | 2.21 (s, 3H, CH₃), 10.11 (m, 2H, NH) | [2] |

| 6-Nitro-quinoxaline-2,3-dione | 7.57 (d) | - | 7.95 (d) | 8.43 (s) | 9.73 (s, 2H, NH) | [2] |

| 6-Propyl-quinoxaline-2,3-dione | 6.71 (d) | - | 7.62 (d) | 7.32 (s) | 0.89 (t, 3H), 1.54 (m, 2H), 2.55 (t, 2H), 9.53 (s, 2H, NH) | [2] |

| 6-Phenyl-quinoxaline-2,3-dione | - | - | - | - | 7.21–7.37 (m, 4H), 7.48 (d, 2H), 7.68 (d, 1H), 7.91 (s, 1H), 9.27 (s, 2H, NH) | [2] |

Abbr: s = singlet, d = doublet, t = triplet, m = multiplet

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Quinoxaline-2,3-dione Derivatives in DMSO-d₆

| Compound | C-2 | C-3 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | Other Carbons | Reference |

| Quinoxaline-2,3-dione | 155.72 | 155.72 | 126.14 | 115.67 | 123.45 | 123.54 | 115.67 | 126.14 | - | [1] |

| 6-Chloro-quinoxaline-2,3-dione | 160.2 | - | 129.6 | 119.0 | 125.3 | 121.3 | 122.7 | 132.5 | - | [2] |

| 6-Methyl-quinoxaline-2,3-dione | 156.5 | - | 131.2 | 117.5 | 135.7 | 127.3 | 119.3 | 123.7 | 21.2 (CH₃) | [2] |

| 6-Nitro-quinoxaline-2,3-dione | 157.5 | - | 133.7 | 113.7 | 142.2 | 117.4 | 120.3 | 129.5 | - | [2] |

| 6-Propyl-quinoxaline-2,3-dione | 159.4 | - | 131.2 | 120.5 | 135.1 | 126.7 | 122.3 | 123.5 | 13.5, 24.6, 37.9 (propyl carbons) | [2] |

| 6-Phenyl-quinoxaline-2,3-dione | - | - | - | - | - | - | - | - | 118.6, 121.4 (and others for phenyl group) | [2] |

Experimental Protocols

The synthesis and characterization of quinoxaline-2,3-dione derivatives typically follow a general workflow. The protocols described herein are based on methodologies reported in the scientific literature.[2][3]

General Synthesis of Quinoxaline-2,3-dione Derivatives

A common and efficient method for the synthesis of the quinoxaline-2,3-dione core is the condensation reaction between a substituted o-phenylenediamine and oxalic acid.[3]

Materials:

-

Substituted o-phenylenediamine

-

Oxalic acid dihydrate

-

Hydrochloric acid (catalyst, for conventional heating)

-

Water or Ethanol/water mixture (for recrystallization)

Procedure (Microwave Irradiation Method):

-

A powdered mixture of the appropriately substituted o-phenylenediamine (1 equivalent) and oxalic acid dihydrate (1 equivalent) is placed in a microwave-safe vessel.

-

A small amount of water is added, and the mixture is thoroughly mixed.

-

The mixture is irradiated in a microwave synthesizer (e.g., at 400 W for 3 minutes).

-

After irradiation, water is added, and the mixture is heated again briefly in the microwave to obtain a clear solution.

-

The solution is allowed to cool to room temperature, leading to the precipitation of the product.

-

The solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., water or a water/ethanol mixture) to yield the pure quinoxaline-2,3-dione derivative.[4]

NMR Spectroscopic Analysis

Sample Preparation:

-

For ¹H NMR, 5-10 mg of the purified quinoxaline-2,3-dione derivative is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is typically required.

-

The sample is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

-

For ¹H NMR:

-

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

A sufficient number of scans (e.g., 16-64) are acquired to achieve an adequate signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds is commonly used.

-

-

For ¹³C NMR:

-

A proton-decoupled pulse program is used to obtain a spectrum with single lines for each unique carbon atom.

-

The spectral width is set to encompass the full range of carbon chemical shifts (e.g., 0-160 ppm).

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of the ¹³C isotope.

-

Mechanism of Action and Experimental Workflow Visualization

Quinoxaline-2,3-dione derivatives are known to exert their neuroprotective effects by acting as antagonists at ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors. Overstimulation of these receptors by the neurotransmitter glutamate can lead to excitotoxicity, a process implicated in various neurological disorders.

The following diagrams illustrate a generalized experimental workflow for the synthesis and characterization of these compounds and a simplified representation of their antagonistic action on glutamate receptors.

Caption: General experimental workflow for synthesis and characterization.

Caption: Antagonistic action on glutamate receptors.

References

- 1. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptosis - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.in [pharmacyjournal.in]

Mass spectrometry fragmentation of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound belonging to the quinoxaline class, which is of significant interest in medicinal chemistry.[1] Quinoxaline derivatives are recognized for a wide range of biological activities and serve as important scaffolds in drug discovery.[2] Mass spectrometry is an essential analytical technique for the structural elucidation and characterization of such novel compounds.[3] It provides crucial information about a molecule's mass, elemental composition, and structural features through ionization and subsequent fragmentation.

This technical guide outlines the predicted mass spectrometry fragmentation of this compound. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document presents a theoretical fragmentation pathway based on established principles of mass spectrometry and data from closely related halogenated and heterocyclic compounds.[4][5] The guide details proposed fragmentation mechanisms under Electron Ionization (EI), a hard ionization technique known to induce extensive fragmentation useful for structural analysis.[6][7] Additionally, comprehensive experimental protocols for analysis via mass spectrometry are provided.

Predicted Molecular Ion and Isotopic Pattern

The molecular formula for this compound is C₈H₄Cl₂N₂O₂. A key feature in the mass spectrum of a chlorine-containing compound is the presence of a characteristic isotopic pattern due to the natural abundance of ³⁵Cl (75.77%) and ³⁷Cl (24.23%).[8] For a molecule with two chlorine atoms, this results in a distinctive cluster of peaks for the molecular ion (M), M+2, and M+4, with predictable relative intensities.[8][9]

| Ion | Isotopic Composition | Calculated m/z | Predicted Relative Abundance |

| M | C₈H₄(³⁵Cl)₂N₂O₂ | 230.96 | 100% |

| M+2 | C₈H₄(³⁵Cl)(³⁷Cl)N₂O₂ | 232.96 | 65% |

| M+4 | C₈H₄(³⁷Cl)₂N₂O₂ | 234.96 | 10% |

| Caption: Predicted molecular ion cluster for this compound. |

Proposed Fragmentation Pathways

Under Electron Ionization (EI), the molecule is expected to undergo significant fragmentation.[10] The proposed pathways are based on the typical behavior of carbonyl compounds and aromatic heterocyclic systems. The primary fragmentation is anticipated to be the sequential loss of two carbon monoxide (CO) molecules, a common fragmentation for dione structures.

Caption: Proposed EI fragmentation pathway for this compound.

The fragmentation cascade is initiated by the loss of a neutral carbon monoxide (CO) molecule from the molecular ion (m/z 231) to form the fragment ion at m/z 203. This is followed by the loss of a second CO molecule to yield the ion at m/z 175. Subsequent fragmentation of this stable intermediate could involve the loss of a hydrogen cyanide (HCN) molecule, a characteristic fragmentation of nitrogen-containing heterocyclic rings, to produce the ion at m/z 148. Alternatively, the loss of a chlorine radical could lead to the fragment at m/z 140.

| Proposed Fragment Ion (m/z) | Neutral Loss | Mass Lost (Da) | Proposed Structure |

| 231 | - | - | Molecular Ion (M⁺˙) |

| 203 | CO | 28 | [M - CO]⁺˙ |

| 175 | 2CO | 56 | [M - 2CO]⁺˙ |

| 148 | 2CO, HCN | 83 | [M - 2CO - HCN]⁺˙ |

| 140 | 2CO, Cl | 91 | [M - 2CO - Cl]⁺ |

| Caption: Summary of proposed major fragment ions and neutral losses. |

Experimental Protocols

A generalized protocol for the analysis of this compound by mass spectrometry is provided below. This protocol can be adapted for either Electron Ionization (EI-MS) for detailed fragmentation analysis or Electrospray Ionization (ESI-MS) for accurate mass determination.

Sample Preparation

-

Stock Solution: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile, or a mixture thereof) to create a stock solution of 1 mg/mL.[11]

-

Working Solution: Take an aliquot (e.g., 100 µL) of the stock solution and dilute it with 900 µL of the same solvent to achieve a working concentration of 0.1 mg/mL (100 µg/mL).[1]

-

Filtration: If any particulate matter is observed, filter the final solution through a 0.22 µm syringe filter to prevent blockage of the instrument's fluidic system.[11]

-

Vial Transfer: Transfer the filtered solution into a 2 mL mass spectrometry sample vial with a screw cap and septum.[11]

Instrumentation and Data Acquisition

A. Gas Chromatography-Mass Spectrometry (GC-EI-MS)

-

Ionization Mode: Electron Ionization (EI).[10]

-

Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns).[7][10]

-

Ion Source Temperature: 200-250°C to ensure sample volatilization.[5]

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

-

Mass Range: Scan from m/z 50 to 400 to cover the molecular ion and expected fragments.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection: 1 µL split/splitless injection.

-

Oven Program: Start at a suitable temperature (e.g., 100°C), ramp to a high temperature (e.g., 280°C) to ensure elution.

-

Carrier Gas: Helium.

-

B. Liquid Chromatography-Mass Spectrometry (LC-ESI-MS/MS)

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.[1]

-

Mass Analyzer: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), or Orbitrap for high-resolution mass spectrometry (HRMS).[1]

-

MS1 Scan: Acquire a full scan over a mass range of m/z 100-500 to identify the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ion.

-

MS2 (Tandem MS) Scan: Select the molecular ion from the MS1 scan as the precursor ion for Collision-Induced Dissociation (CID).

-

Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and observe the resulting product ions.

-

LC Conditions:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to aid ionization.[12]

-

Caption: General experimental workflow for mass spectrometry analysis.

Conclusion

This guide provides a foundational understanding of the expected mass spectrometry fragmentation of this compound. The presence of two chlorine atoms will produce a highly characteristic molecular ion cluster (M, M+2, M+4). Under electron ionization, the molecule is predicted to fragment via sequential losses of carbon monoxide, followed by cleavage of the heterocyclic ring. The detailed experimental protocols offer a starting point for researchers to obtain high-quality mass spectral data for this compound and other related quinoxaline derivatives. This information is vital for the unambiguous identification and structural characterization required in synthetic chemistry and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 3. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. article.sapub.org [article.sapub.org]

- 6. Electron ionization - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. uab.edu [uab.edu]

Infrared spectroscopy of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione

An In-depth Technical Guide to the Infrared Spectroscopy of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of this compound. Due to the limited availability of direct experimental spectroscopic data for this specific compound in peer-reviewed literature, this document presents a predictive analysis based on established data for structurally related analogs. Included are a proposed synthetic protocol, a detailed methodology for infrared spectroscopic analysis, and a table of predicted characteristic vibrational frequencies. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and characterization of novel quinoxaline derivatives for applications in medicinal chemistry and materials science.

Introduction

Quinoxaline-2,3(1H,4H)-diones are a class of heterocyclic compounds that have attracted significant interest in the field of drug discovery. Their core structure is a key pharmacophore in a variety of biologically active molecules, notably as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is implicated in various neurological disorders. The substitution pattern on the benzene ring of the quinoxaline-2,3(1H,4H)-dione scaffold plays a crucial role in modulating the biological activity and physicochemical properties of these compounds.

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical products.[1][2] Accurate spectroscopic characterization is paramount for confirming the chemical identity and purity of this compound. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups present in a molecule. This guide outlines the expected IR spectroscopic features of this compound and provides detailed protocols for its synthesis and spectroscopic analysis.

Predicted Infrared Spectroscopic Data

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 3200 - 3050 | N-H Stretching | Broad absorption, characteristic of the amide N-H bonds in the dione ring. |

| 1720 - 1680 | C=O Stretching | Strong absorption, indicative of the two carbonyl groups in the dione ring. |

| 1610 - 1580 | C=C Stretching | Aromatic ring skeletal vibrations. |

| 1480 - 1450 | C=C Stretching | Aromatic ring skeletal vibrations. |

| 1350 - 1250 | C-N Stretching | Amide C-N bond vibrations. |

| 850 - 800 | C-H Bending (out-of-plane) | Bending vibrations of the aromatic C-H bonds. |

| 750 - 650 | C-Cl Stretching | Characteristic stretching vibrations of the carbon-chlorine bonds. |

Synthesis and Spectroscopic Analysis Workflow

The synthesis of this compound can be achieved through the condensation of 4,5-dichlorobenzene-1,2-diamine with oxalic acid. The subsequent characterization by infrared spectroscopy confirms the presence of the key functional groups in the synthesized molecule.

Caption: Workflow for the synthesis and infrared spectroscopic analysis of this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar quinoxaline-2,3-diones.

Materials:

-

4,5-Dichlorobenzene-1,2-diamine

-

Oxalic acid dihydrate

-

4 M Hydrochloric acid

-

Deionized water

-

Ethanol

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Büchner funnel and flask

-

Filtration paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine 4,5-dichlorobenzene-1,2-diamine (1 equivalent) and oxalic acid dihydrate (1.1 equivalents).

-

Add a sufficient volume of 4 M hydrochloric acid to the flask to dissolve the reactants.

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with copious amounts of deionized water to remove any unreacted starting materials and acid.

-

Further purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

Dry the purified this compound product in a vacuum oven.

Infrared Spectroscopy

Materials:

-

Synthesized this compound

-

Potassium bromide (KBr), spectroscopy grade

Equipment:

-

Fourier-Transform Infrared (FTIR) spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Sample holder

Procedure:

-

Thoroughly dry the synthesized this compound and the KBr powder to remove any residual moisture.

-

In an agate mortar, grind a small amount (1-2 mg) of the sample with approximately 200 mg of KBr until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powdered mixture to the pellet-forming die.

-

Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Record the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Analyze the resulting spectrum to identify the characteristic absorption bands and compare them with the predicted values.

Logical Relationships in Spectroscopic Interpretation

The interpretation of the infrared spectrum of this compound involves a systematic process of correlating the observed absorption bands with the vibrational modes of the molecule's functional groups.

Caption: Logical flow for the interpretation of the infrared spectrum of this compound.

Conclusion

This technical guide provides a foundational framework for the synthesis and infrared spectroscopic characterization of this compound. The predicted spectroscopic data, in conjunction with the detailed experimental protocols, offer a valuable resource for researchers in medicinal chemistry and related fields. The successful synthesis and characterization of this and similar compounds will continue to advance the development of novel therapeutics and functional materials.

References

An In-depth Technical Guide on the Solubility of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione in DMSO and Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6,7-dichloroquinoxaline-2,3(1H,4H)-dione, a selective competitive antagonist of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor.[1] Understanding the solubility of this compound is crucial for its application in research and drug development, directly impacting aspects such as formulation, bioavailability, and in vitro assay design.

Data Presentation: Solubility Profile

The solubility of this compound is qualitatively characterized as soluble in DMSO and poorly soluble in aqueous buffers.[2] For context, quantitative data for structurally related quinoxaline derivatives are presented below. The addition of chloro- functional groups is expected to influence the solubility profile.

| Compound/Solvent | Solubility | Data Type |

| This compound | ||

| Dimethyl Sulfoxide (DMSO) | Soluble. Stock solutions of similar quinoxaline derivatives are commonly prepared at 100 mM.[2] | Qualitative |

| Aqueous Buffers | Poorly soluble.[2] | Qualitative |

| Quinoxaline-2,3-dione (Analog) | ||

| Aqueous Media | >24.3 µg/mL (at pH 7.4) | Quantitative |

Note: The provided data for the analog compound offers an estimate. It is highly recommended that researchers experimentally determine the solubility of this compound under their specific experimental conditions.

Experimental Protocols

To obtain precise and reliable solubility data, standardized experimental methodologies should be employed. The following are widely accepted protocols for determining the equilibrium solubility of a compound.

Thermodynamic (Equilibrium) Solubility Determination: Shake-Flask Method

This method measures the concentration of a compound in a saturated solution at equilibrium.

Methodology:

-

Preparation of Saturated Solution:

-

Equilibration:

-

Continue agitation for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).[3] The system is at equilibrium when the concentration of the dissolved solid remains constant over time.

-

-

Sample Collection and Analysis:

-

Once equilibrium is established, cease agitation and allow the undissolved solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm) to remove any solid particles.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.[4]

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the experimental sample by comparing its analytical response to the calibration curve.

-

Kinetic Solubility Determination (Nephelometric Assay)

This method provides a high-throughput assessment of solubility from a DMSO stock solution.

Methodology:

-

Preparation of Compound Stock Solution:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).[3]

-

-

Assay Procedure:

-

Dispense the DMSO stock solution into a microplate.

-

Add the aqueous buffer (e.g., phosphate-buffered saline) to the wells to create a dilution series. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its co-solvent effect.[3]

-

Mix the solutions and incubate for a short period (e.g., 1-2 hours) at a controlled temperature.[3]

-

-

Analysis:

-

Measure the turbidity of the solutions using a nephelometer. The point at which precipitation occurs indicates the kinetic solubility limit.

-

Mandatory Visualizations

Signaling Pathway

This compound acts as a selective antagonist at the glycine co-agonist site of the NMDA receptor.[1] By blocking this site, it prevents the glutamate-induced ion channel opening, thereby inhibiting downstream signaling cascades.

Caption: NMDA Receptor Signaling and the Antagonistic Action of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for determining the equilibrium solubility of a compound using the shake-flask method followed by HPLC analysis.

Caption: Workflow for Equilibrium Solubility Determination.

References

Therapeutic Potential of Quinoxaline-2,3-dione Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline-2,3-dione, a heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Derivatives of this core have shown significant promise in the development of novel therapeutics for a range of diseases, including cancer, neurodegenerative disorders, and conditions requiring modulation of excitatory amino acid receptors. This technical guide provides an in-depth exploration of the therapeutic potential of quinoxaline-2,3-dione compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing critical signaling pathways and workflows.

Data Presentation

The therapeutic efficacy of quinoxaline-2,3-dione derivatives has been quantified across various biological assays. The following tables summarize the inhibitory concentrations (IC50) and binding affinities (Ki) of representative compounds against cancer cell lines, key protein kinases, and receptors.

Table 1: Anticancer Activity of Quinoxaline-2,3-dione Derivatives (IC50 in µM)

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Tetrazolo[1,5-a]quinoxalines | Not Specified | MCF-7, HepG2, HCT116 | 0.01 - 0.06 | [1] |

| Quinoxaline-based sulfonamides | Compound XVa | HCT-116 | 4.4 | [2] |

| Compound VIIIc | HCT-116 | 2.5 | [2] | |

| Compound VIIIa | HepG2 | 9.8 | [2] | |

| Compound VIIIc | MCF-7 | 9.0 | [2] | |

| Benzo[g]quinoxaline | Compound 3 | MCF-7 | 2.89 | [3] |

| Quinoxaline Derivative | Compound 4m | A549 (Lung) | 9.32 | [4] |

| Compound 4b | A549 (Lung) | 11.98 | [4] | |

| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione | Compound 10 | MKN 45 (Gastric) | 0.073 | [5] |

Table 2: VEGFR-2 Inhibitory Activity of Quinoxaline Derivatives (IC50 in nM)

| Compound Series | Specific Derivative | IC50 (nM) | Reference |

| Bis([6][7][8]triazolo)[4,3-a:3',4'-c]quinoxaline | Compound 23j | 3.7 | [6] |

| Compound 23l | 5.8 | [6] | |

| Compound 23a | 7.1 | [6] | |

| Compound 23n | 7.4 | [6] | |

| Compound 23h | 11.7 | [6] | |

| Compound 23d | 11.8 | [6] | |

| [6][7][8]triazolo[4,3-a]quinoxalin-4(5H)-one | Compound 25d | 3.4 | [7] |

| Compound 27e | 6.8 | [7] | |

| Triazolo[4,3-a]quinoxaline-based | Compound 14a | 3.2 | [8] |

| Compound 14c | 4.8 | [8] | |

| Compound 15d | 5.4 | [8] | |

| 3-Methylquinoxaline-based | Compound 17b | 2.7 | [9][10] |

| Compound 15b | 3.4 | [9][10] |

Table 3: AMPA Receptor Antagonism of Quinoxaline-2,3-dione Derivatives

| Compound | Assay Type | Ki (µM) | IC50 (µM) | Reference |

| FCQX | Binding Affinity | 1.4 - 5 | [11] | |

| FNQX | Binding Affinity | 1.4 - 5 | [11] | |

| PNQX | Receptor Antagonist | 0.063 | [12] | |

| Sarcosine analogue 9 | Receptor Affinity | 0.14 | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments cited in the evaluation of quinoxaline-2,3-dione compounds.

Synthesis of Quinoxaline-2,3-dione Core Structure

The foundational method for synthesizing the quinoxaline-2,3-dione scaffold is the cyclocondensation of an o-phenylenediamine with oxalic acid.[13][14][15]

Materials:

-

o-phenylenediamine

-

Oxalic acid dihydrate

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Water

-

Ice

Procedure:

-

A solution of oxalic acid dihydrate in water is heated.[14]

-

Concentrated hydrochloric acid is added to the heated solution.[14]

-

o-phenylenediamine is then added to the reaction mixture.[14]

-

The mixture is heated under reflux for 20 minutes.[14]

-

The reaction is cooled with the addition of ice, leading to the precipitation of the product.[14]

-

The solid product is filtered, washed with water, and purified by recrystallization from ethanol to yield 1,4-dihydro-quinoxaline-2,3-dione.[14]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[16][17]

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

-

Complete cell culture medium (e.g., DMEM supplemented with 10% FBS)

-

Quinoxaline-2,3-dione derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours.[16]

-

Compound Treatment: The cells are then treated with various concentrations of the quinoxaline-2,3-dione derivatives for 48-72 hours.[16]

-

MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals.[16]

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[16]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[16] The IC50 value is then calculated.

In Vitro VEGFR-2 Kinase Assay

This assay determines the ability of the compounds to inhibit the enzymatic activity of VEGFR-2.

Procedure: The VEGFR-2 inhibitory activity is assessed using a kinase assay kit that quantifies the amount of ATP remaining in solution following a kinase reaction. The results are expressed as the concentration of the compound required to inhibit the enzyme activity by 50% (IC50).[7]

Neuroprotective Activity in an Animal Model of Demyelination

This protocol describes an in vivo model to assess the neuroprotective effects of quinoxaline-2,3-dione derivatives.[13][18]

Animal Model: Ethidium bromide-induced demyelination in rats.[13][18]

Evaluation Methods:

-

Behavioral Tests: A battery of tests is performed to assess neuromuscular function, including the open field exploratory behavior test, rota-rod test, grip strength test, and beam walk test.[13][18]

-

Histopathological Studies: Histopathological examination of brain tissue is conducted to confirm demyelination and assess remyelination following treatment with the test compounds.[13]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the therapeutic action of quinoxaline-2,3-dione compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05925D [pubs.rsc.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Synthesis and first evaluation of [¹⁸F]fluorocyano- and [¹⁸F]fluoronitro-quinoxalinedione as putative AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. arcjournals.org [arcjournals.org]

- 15. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 16. benchchem.com [benchchem.com]

- 17. texaschildrens.org [texaschildrens.org]

- 18. Synthesis and neuropharmacological evaluation of some novel quinoxaline 2, 3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione from 4,5-dichloro-1,2-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. These compounds have garnered substantial interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione is a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Notably, it acts as a selective competitive antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) glutamate receptor, making it a valuable scaffold for the development of neuroprotective agents and other therapeutics targeting glutamatergic neurotransmission.[1][2]

This document provides a detailed protocol for the synthesis of this compound from 4,5-dichloro-1,2-phenylenediamine.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of 4,5-dichloro-1,2-phenylenediamine with a 1,2-dicarbonyl compound, such as oxalic acid or its derivatives, in a suitable solvent. A common and effective method involves refluxing the reactants in glacial acetic acid.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on general procedures for the synthesis of quinoxaline derivatives.[3]

Materials:

-

4,5-dichloro-1,2-phenylenediamine

-

Oxalic acid dihydrate

-

Glacial acetic acid

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Büchner funnel and flask

-

Filter paper

-

Standard laboratory glassware

Procedure:

-

In a 250 mL round-bottom flask, combine 4,5-dichloro-1,2-phenylenediamine (10 mmol, 1.77 g) and oxalic acid dihydrate (12 mmol, 1.51 g).

-

Add 50 mL of glacial acetic acid to the flask.

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

-

Maintain the reflux for 4-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 200 mL of ice-cold water with stirring.

-

A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with deionized water (3 x 50 mL) to remove any remaining acetic acid and other water-soluble impurities.

-

Recrystallize the crude product from hot ethanol to obtain the purified this compound.

-

Dry the purified product in a vacuum oven at 60 °C overnight.

-

Determine the yield and characterize the final product using appropriate analytical techniques (e.g., melting point, NMR, IR, and mass spectrometry).

Data Presentation

| Parameter | Value | Reference |

| Molecular Formula | C₈H₄Cl₂N₂O₂ | [1] |

| Molecular Weight | 231.04 g/mol | [2] |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | >300 °C | |

| Purity | ≥98% | [1] |

| Typical Yield | 85-95% |

Characterization Data (Expected):

-

¹H NMR (DMSO-d₆, 400 MHz): δ 11.9 (s, 2H, NH), 7.2 (s, 2H, Ar-H).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 155.0 (C=O), 128.5 (C-Ar), 125.0 (C-Ar), 115.0 (C-Ar).

-

IR (KBr, cm⁻¹): 3450 (N-H stretch), 1710 (C=O stretch), 1600, 1480 (C=C stretch).

-

Mass Spec (EI): m/z 230 (M⁺), 232 (M+2)⁺, 234 (M+4)⁺.

Application in Drug Development: NMDA Receptor Antagonism

This compound is a known antagonist of the NMDA receptor at the glycine co-agonist site. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. However, overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and stroke.

By competitively blocking the glycine binding site, this compound prevents the channel opening mediated by glutamate, thereby reducing calcium influx and mitigating excitotoxic neuronal damage. This mechanism of action makes it and its derivatives attractive candidates for the development of neuroprotective drugs.

Signaling Pathway Diagram

Caption: Role of this compound as an NMDA receptor antagonist.

Experimental Workflow: In Vitro Neuroprotection Assay

This workflow outlines a general procedure to evaluate the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary neuronal cultures.

Caption: Workflow for assessing the neuroprotective effects of the synthesized compound.

Conclusion

The synthesis of this compound from 4,5-dichloro-1,2-phenylenediamine is a straightforward and efficient process. The resulting compound serves as a valuable building block for the development of novel therapeutics, particularly those targeting the NMDA receptor. The protocols and data presented herein provide a comprehensive guide for researchers in the fields of medicinal chemistry and drug development.

References

Application Notes and Protocols for the Synthesis of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 6,7-dichloroquinoxaline-2,3(1H,4H)-dione, a key intermediate in the development of various biologically active compounds. The synthesis is achieved through a straightforward and efficient condensation reaction between 4,5-dichlorobenzene-1,2-diamine and oxalic acid.

Introduction

Quinoxaline-2,3(1H,4H)-diones are an important class of heterocyclic compounds with a wide range of pharmacological activities. The 6,7-dichloro substituted analogue is a valuable building block in medicinal chemistry, particularly in the synthesis of antagonists for the NMDA glutamate receptor glycine site. The protocol described herein is based on a solvent-free grinding method, which offers advantages in terms of simplicity, efficiency, and reduced environmental impact.

Data Presentation

The following table summarizes the key quantitative data for the reactants and the final product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 4,5-Dichlorobenzene-1,2-diamine | C₆H₆Cl₂N₂ | 177.03 | Solid |

| Oxalic acid dihydrate | C₂H₂O₄·2H₂O | 126.07 | Solid |

| This compound | C₈H₄Cl₂N₂O₂ | 231.04 | Solid |

Characterization Data for this compound: [1]

-

¹H NMR (400 MHz, DMSO-d₆): δ = 7.62 (s, 2H), 9.79 (s, 2H)

-

¹³C NMR (100 MHz, DMSO-d₆): Data for the core structure is available in the cited literature.

Experimental Protocol

This protocol is adapted from a general method for the synthesis of quinoxaline-2,3-dione derivatives.[1]

Materials:

-

4,5-Dichlorobenzene-1,2-diamine

-

Oxalic acid dihydrate

-

Mortar and pestle

-

Spatula

-

Analytical balance

Procedure:

-

Reactant Preparation: In a clean and dry mortar, accurately weigh 1.0 mmol of 4,5-dichlorobenzene-1,2-diamine and 1.0 mmol of oxalic acid dihydrate.

-

Grinding: Thoroughly grind the mixture of the two solids using a pestle at room temperature in an open atmosphere.

-

Reaction Progression: Continue to grind the mixture. The solid mixture will eventually turn into a paste-like melt.

-

Reaction Completion: Continue to grind the reaction mixture occasionally for the time required to ensure the reaction goes to completion. The progress can be monitored by observing the solidification of the paste.

-

Work-up: Once the reaction is complete and the product has solidified, the crude this compound can be collected.

-

Purification (if necessary): The product can be further purified by washing with a suitable solvent to remove any unreacted starting materials or by recrystallization.

Mandatory Visualization

The following diagrams illustrate the signaling pathway of the synthesis and the experimental workflow.

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols for the Purification of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione, a key intermediate in the synthesis of various biologically active compounds. The protocols described herein are based on established techniques for the purification of analogous quinoxaline derivatives and can be adapted to achieve high purity of the target compound.

Overview of Purification Strategies

The selection of an appropriate purification technique for this compound is contingent on the nature and quantity of impurities present in the crude material. The primary methods employed for the purification of quinoxaline-2,3-dione derivatives are recrystallization and column chromatography. These techniques can be used individually or in combination to achieve the desired level of purity, often exceeding 97%.

Key Purification Techniques:

-

Recrystallization: This is a widely used and cost-effective method for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.

-

Column Chromatography: This technique is employed for the separation of compounds based on their differential adsorption to a stationary phase. It is particularly useful for removing impurities with similar solubility profiles to the target compound.

Data Presentation

The following table summarizes typical outcomes for the purification of quinoxaline-2,3-dione derivatives. These values can be considered as benchmarks when purifying this compound.

| Purification Technique | Typical Purity Achieved | Typical Yield | Key Parameters |

| Recrystallization | >98% | 70-90% | Solvent selection, Cooling rate |

| Column Chromatography | >99% | 50-80% | Stationary phase, Eluent system |

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general method for the purification of crude this compound by recrystallization. The choice of solvent is critical and may require preliminary screening with small amounts of the crude product. Common solvents for recrystallizing quinoxaline derivatives include ethanol, methanol, and mixtures of chloroform and methanol.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., Ethanol, Methanol)

-

Deionized water

-

Activated charcoal (optional)

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Reflux condenser

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent.

-

Heating: Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. If a significant amount of solid remains, add small portions of the hot solvent until the compound is completely dissolved.

-

Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution, and then gently reheat the mixture to boiling for 5-10 minutes.

-

Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The purified compound should crystallize out of the solution. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for the purification of this compound when recrystallization is ineffective at removing certain impurities.

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh or 230-400 mesh)

-

Eluent system (e.g., Chloroform/Methanol mixture, Ethyl acetate/Hexane mixture)[1]

-

Chromatography column

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

Column Packing: Prepare a chromatography column with a slurry of silica gel in the chosen eluent system.

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent. Alternatively, the crude product can be adsorbed onto a small amount of silica gel (dry loading).

-

Loading: Carefully load the prepared sample onto the top of the silica gel bed.

-

Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) or kept constant (isocratic elution) to achieve optimal separation.

-

Fraction Collection: Collect the eluate in small fractions.

-

Monitoring: Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing the purified product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

-

Drying: Dry the resulting solid in a vacuum oven to obtain the purified this compound.

Visualization of Workflows

The following diagrams illustrate the experimental workflows for the described purification techniques.

Caption: Workflow for Purification by Recrystallization.

References

Application Notes and Protocols for Preparing Stock Solutions of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, handling, and storage of stock solutions of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione (CAS: 25983-13-5), a selective competitive antagonist at the NMDA glutamate receptor glycine site.[1] Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and safety of experiments involving this compound.

Physicochemical and Safety Data

A thorough understanding of the properties and hazards of this compound is essential for its safe handling and effective use. The key data is summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₄Cl₂N₂O₂ |

| Molecular Weight | 231.04 g/mol [2] |

| Appearance | Solid |

| Purity | Typically ≥97% |

| Solubility | Poorly soluble in aqueous solutions. Soluble in Dimethyl Sulfoxide (DMSO). While exact quantitative data is not readily available, stock solutions of similar quinoxaline derivatives are commonly prepared at 10-100 mM in DMSO. |

| Storage | Store in a tightly sealed container in a dry, well-ventilated place, protected from light. For long-term storage of solutions, aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. |

| Hazard Statements | Toxic if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |

| Precautionary Statements | Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection. |

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in various cell-based and biochemical assays.

Materials:

-

This compound (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

Microcentrifuge tubes or amber glass vials with screw caps

-